molecular formula C₇H₁₂O₂ B1140428 (E)-5-methylhex-2-enoic acid CAS No. 41653-96-7

(E)-5-methylhex-2-enoic acid

Cat. No.: B1140428
CAS No.: 41653-96-7
M. Wt: 128.17
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-Methylhex-2-enoic acid is an organic compound belonging to the class of unsaturated carboxylic acids It features a double bond in the trans configuration (E) and a methyl group attached to the fifth carbon of the hexenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-5-Methylhex-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetaldehyde, followed by oxidation of the resulting alcohol to form the desired acid. The reaction conditions typically involve the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes. One method involves the hydroformylation of 4-methylpent-1-ene to form 5-methylhexanal, which is then oxidized to the corresponding acid. Catalysts such as rhodium complexes are often used to enhance the efficiency of these reactions.

Chemical Reactions Analysis

Types of Reactions: (E)-5-Methylhex-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form 5-methylhexanoic acid.

    Reduction: Reduction of the double bond yields 5-methylhexanoic acid.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

    Oxidation: 5-Methylhexanoic acid.

    Reduction: 5-Methylhexanoic acid.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

(E)-5-Methylhex-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism by which (E)-5-methylhex-2-enoic acid exerts its effects involves interactions with various molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond and methyl group contribute to the compound’s reactivity and specificity in biochemical pathways.

Comparison with Similar Compounds

    Hex-2-enoic acid: Lacks the methyl group, resulting in different reactivity and properties.

    5-Methylhexanoic acid: Saturated version of (E)-5-methylhex-2-enoic acid, with different chemical behavior.

    (E)-4-Methylhex-2-enoic acid: Similar structure but with the methyl group on the fourth carbon, leading to different steric and electronic effects.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the double bond in the trans configuration and the methyl group at the fifth position make it a valuable compound for various applications.

Biological Activity

(E)-5-methylhex-2-enoic acid, a carboxylic acid with the chemical formula C7_7H12_{12}O2_2, has garnered attention in recent years for its various biological activities. This compound is characterized by its unique structure, which includes a double bond and a methyl group, contributing to its reactivity and potential interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Structure C7H12O2\text{Structure }\text{C}_7\text{H}_{12}\text{O}_2

Key Features:

  • Double Bond: The presence of a double bond between the second and third carbon atoms.
  • Methyl Group: A methyl group attached to the fifth carbon enhances its chemical properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The carboxyl group facilitates hydrogen bonding and ionic interactions with proteins and enzymes, potentially influencing their activity. The double bond may also engage in reactions with other biomolecules, affecting overall reactivity and function.

Key Interactions:

  • Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: May interact with receptors in inflammatory pathways, suggesting anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Its structural similarities to known anti-inflammatory agents suggest that it may modulate inflammatory responses through receptor interactions.

Cytotoxicity and Antitumor Activity

Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines. Preliminary findings indicate that this compound may induce apoptosis in certain cancer cells, highlighting its potential as an antitumor agent .

Case Study: Cytotoxic Activity

A study evaluating the compound's effects on Jurkat T-cells found significant cytotoxicity, with IC50 values indicating effective concentration levels for inducing cell death .

Cell LineIC50 (μM/L)
Jurkat4.5
K5623.1
U9372.8
HEK29326.17

Applications in Medicine and Industry

This compound is being explored for various applications in medicine and industry:

  • Pharmaceutical Intermediates: Utilized as a precursor in the synthesis of pharmaceuticals.
  • Specialty Chemicals Production: Employed in creating specialty chemicals used in fragrances and flavors.
  • Research Applications: Serves as a building block in organic synthesis for developing more complex molecules.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
Hexanoic AcidSaturated carboxylic acidLimited biological activity
2-Hexenoic AcidUnsaturated carboxylic acidModerate antimicrobial effects
5-Methylhexanoic AcidSaturated with a methyl groupMinimal biological activity

This compound stands out due to its specific double bond configuration and methyl group, which enhance its reactivity and biological potential compared to other similar compounds.

Properties

IUPAC Name

(E)-5-methylhex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHUQCQZQRXJLF-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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